甲基4-硝基苯磷酸酯

描述

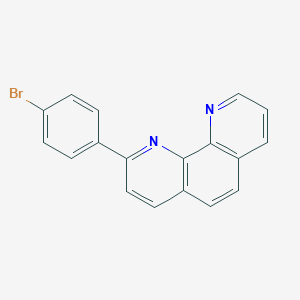

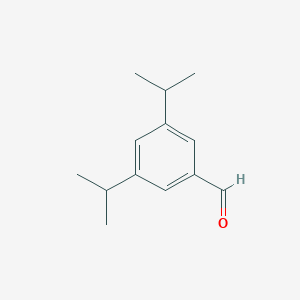

Methyl 4-nitrophenyl phosphate is an aromatic organooxygen compound containing a phosphate group, which is O-esterified with a phenyl group . It is the most common substrate for alkaline phosphatase-based ELISA assays . The molecular formula is C7H7NO6P .

Synthesis Analysis

The substrate of 4-nitrophenyl phosphate is enzymatically hydrolyzed by alkaline phosphatase (ALP) in a capillary tube . The EnzChek Phosphatase Assay Kit is perfect for the continuous assay of prostatic acid phosphatase, protein phosphatase 1, or almost any other phosphatase that can be assayed with nonprotein-based substrates such as MUP or 4-nitrophenyl phosphate (pNPP) .Molecular Structure Analysis

The Methyl 4-nitrophenyl phosphate molecule contains a total of 23 bond(s). There are 15 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), and 1 phosphate(s)/thiophosphate(s) .Chemical Reactions Analysis

The substrate of 4-nitrophenyl phosphate is enzymatically hydrolyzed by alkaline phosphatase (ALP) to form a product of 4-nitrophenolate . The height of the plateau signal is directly related to the reaction rate .Physical and Chemical Properties Analysis

The average mass of Methyl 4-nitrophenyl phosphate is 232.108 Da . The density is 1.4±0.1 g/cm3 .科学研究应用

检测和监测

甲基4-硝基苯磷酸酯,也被称为4-NPP,在各个科学领域中被广泛应用,特别是在环境监测和生物化学研究中。

环境监测:

- 农药检测: 4-NPP作为一个模型化合物,代表了甲基对硝基苯酯和硝基噻磷等含硝基的有机磷化合物,这些化合物在农业中常用。已经开发了基于二氧化锰的电化学传感器,用于检测这些有机磷化合物在蔬菜和饮用水中的存在,展示了其在确保食品和水安全方面的潜力(Ravi et al., 2020)。

生物化学研究:

- 酶活性测定: 4-NPP被广泛应用作为酶活性测定中的一种磷酪氨酸类底物,用于蛋白酪氨酸磷酸酶的研究。其在水解过程中的颜色变化被监测以评估酶活性并筛选抑制剂,正如在人类双特异性磷酸酶22的研究中所见(Lountos et al., 2015)。

- 机理生物化学: 该化合物是理解磷酰转移反应的关键模型之一。研究表明其水解存在不同的机理可能性,为了解分子水平上的生物化学过程提供了见解(Duarte et al., 2014)。

环境净化:

- 有机磷水解: 微乳液中的多金属络合物已显示出对4-硝基苯磷酸酯的水解效果,表明在从环境场所净化有机磷化合物方面具有潜在应用价值(Tafesse & Deppa, 2004)。

安全和危害

Methyl 4-nitrophenyl phosphate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

methyl (4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXIIVUAKWFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276699 | |

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-83-3 | |

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the structural features of Methyl 4-Nitrophenyl Phosphate, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided abstracts don't delve into the detailed spectroscopic characterization of MPNPP, its molecular formula is C₇H₈NO₆P and its molecular weight is 233.13 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could be employed to confirm its structure and identify characteristic functional groups.

Q2: How does the structure of compounds similar to Methyl 4-Nitrophenyl Phosphate influence their activity, potency, and selectivity?

A3: Research using Methyl 4-Nitrophenyl Phosphate as a model compound, along with studies on similar organophosphates, has unveiled key structure-activity relationships. [, ] For instance, studies on the sheep blowfly Lucilia cuprina demonstrated that resistance to organophosphates, including compounds like fenitrothion (which shares structural similarities with MPNPP), is often linked to enhanced esterase activity. [] This suggests that structural modifications influencing the susceptibility of the phosphate group to esterase hydrolysis can significantly impact the compound's potency and effectiveness. Furthermore, research on zinc(II) complexes using MPNPP as a DNA model substrate highlights the importance of steric effects in influencing catalytic activity and cleavage rates. []

Q3: Are there reliable analytical methods available to characterize, quantify, and monitor Methyl 4-Nitrophenyl Phosphate?

A4: Although specific analytical methods for MPNPP aren't detailed in the provided abstracts, techniques like Gas-liquid chromatography and electrochemical methods, including differential pulse polarography and cyclic voltammetry, have proven valuable for analyzing organophosphate insecticides like fenitrothion and its metabolites. [] These methods could potentially be adapted and validated for MPNPP analysis as well.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)

![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)